molecular formula C13H16N4O2S B2595377 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097882-91-0

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2595377
CAS No.: 2097882-91-0
M. Wt: 292.36
InChI Key: MKSFFCRXRQJRQJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic synthesis. The process may start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents might include:

    Furan derivatives: Starting materials for the furan ring.

    Thiadiazole derivatives: Starting materials for the thiadiazole ring.

    Piperazine: A common reagent in medicinal chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysts: To increase reaction efficiency.

    Solvents: Suitable for large-scale reactions.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: Potentially altering the furan or thiadiazole rings.

    Reduction: Modifying functional groups within the molecule.

    Substitution: Replacing specific atoms or groups within the structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered biological or chemical properties.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, potentially affecting biological pathways. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine: A similar compound with a piperidine ring instead of piperazine.

    1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Featuring a morpholine ring.

Uniqueness

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of rings and functional groups, which may confer distinct biological or chemical properties.

For precise and detailed information, consulting specific scientific literature or databases is recommended

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-7-11(10(2)19-9)13(18)17-5-3-16(4-6-17)12-8-14-20-15-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSFFCRXRQJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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